molecular formula C18H26O2 B13439132 19-Norandrost-4-ene-3b-ol-17-one CAS No. 15396-48-2

19-Norandrost-4-ene-3b-ol-17-one

Cat. No.: B13439132
CAS No.: 15396-48-2
M. Wt: 274.4 g/mol
InChI Key: KOZHWRYZCHJCTL-MTLKIPAASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrost-4-ene-3b-ol-17-one typically involves the chemical modification of dehydroepiandrosterone (DHEA). The process includes several steps such as oxidation, reduction, and esterification to achieve the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. These methods ensure high efficiency and consistency in the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, chloroform.

Major Products: The major products formed from these reactions include various nandrolone derivatives, which are used for different therapeutic and performance-enhancing purposes .

Scientific Research Applications

19-Norandrost-4-ene-3b-ol-17-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other anabolic steroids.

    Biology: Studied for its effects on muscle growth and recovery.

    Medicine: Investigated for its potential in treating muscle-wasting diseases and hormone replacement therapy.

    Industry: Utilized in the production of performance-enhancing supplements

Mechanism of Action

The compound exerts its effects by converting to nandrolone in the body. Nandrolone binds to androgen receptors, promoting protein synthesis and muscle growth. It also enhances nitrogen retention and red blood cell production, contributing to improved endurance and recovery . The molecular targets include androgen receptors and pathways involved in muscle hypertrophy and repair .

Comparison with Similar Compounds

  • 19-Norandrostenedione
  • 19-Norandrostenediol
  • Nandrolone Decanoate
  • Nandrolone Phenylpropionate

Comparison: 19-Norandrost-4-ene-3b-ol-17-one is unique due to its specific conversion pathway to nandrolone, which provides a balanced anabolic to androgenic effect. Unlike other similar compounds, it has a lower risk of androgenic side effects, making it a preferred choice for those seeking muscle growth without significant androgenic effects .

Properties

CAS No.

15396-48-2

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1

InChI Key

KOZHWRYZCHJCTL-MTLKIPAASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O

Origin of Product

United States

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